

# Commercial Suppliers and Technical Profile of 3-Isopropoxypropanenitrile: A Guide for Researchers

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## Compound of Interest

Compound Name: 3-Isopropoxypropanenitrile

Cat. No.: B090267

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## Introduction

**3-Isopropoxypropanenitrile**, a chemical intermediate with the formula  $C_6H_{11}NO$ , presents potential as a building block in medicinal chemistry and organic synthesis. Its structure, featuring both a nitrile group and an ether linkage, offers versatile reactivity for the construction of more complex molecules. This technical guide provides a consolidated overview of commercially available **3-Isopropoxypropanenitrile**, including a summary of suppliers, key physical and chemical properties, and a discussion on its potential, albeit currently undocumented, applications in drug discovery and development.

## Commercial Availability

A variety of chemical suppliers offer **3-Isopropoxypropanenitrile**, typically with purities of 95% or greater. The following table summarizes a selection of commercial sources and the available formats for this compound. Researchers are advised to request lot-specific certificates of analysis for detailed impurity profiles.

| Supplier                                  | CAS Number | Molecular Formula                 | Molecular Weight ( g/mol ) | Purity  | Available Quantities |
|---|------------|-----------------------------------|----------------------------|---------|----------------------|
| Sigma-Aldrich                             | 110-47-4   | C <sub>6</sub> H <sub>11</sub> NO | 113.16                     | ≥95%    | Custom               |
| Santa Cruz Biotechnology                  | 110-47-4   | C <sub>6</sub> H <sub>11</sub> NO | 113.16                     | ≥98%    | 1g, 5g, 25g          |
| Thermo Fisher Scientific (Acros Organics) | 110-47-4   | C <sub>6</sub> H <sub>11</sub> NO | 113.16                     | 98+%    | 5g, 25g, 100g        |
| MolPort                                   | 110-47-4   | C <sub>6</sub> H <sub>11</sub> NO | 113.16                     | ≥95%    | Various (mg to kg)   |
| ChemNet                                   | 110-47-4   | C <sub>6</sub> H <sub>11</sub> NO | 113.16                     | Inquire | Inquire              |

## Physicochemical Properties

A summary of the key physical and chemical properties of **3-Isopropoxypropanenitrile** is provided below. This data is essential for planning synthetic reactions and ensuring safe handling.

| Property          | Value   | Reference |
|-------------------|---|-----------|
| CAS Number        | 110-47-4  | [1][2]    |
| Molecular Formula | C <sub>6</sub> H <sub>11</sub> NO   | [1][2]    |
| Molecular Weight  | 113.16 g/mol  | [1][2]    |
| Appearance        | Colorless to light yellow liquid  |           |
| Boiling Point     | 176-177 °C (at 760 mmHg)  |           |
| Flash Point       | 68 °C (154.4 °F) - closed cup   |           |
| Density           | 0.906 g/cm <sup>3</sup> at 25 °C  |           |
| Solubility        | Information not readily available for 3-Isopropoxypropanenitrile. Related compounds suggest potential solubility in polar organic solvents. |           |

## Experimental Protocols

Extensive searches of scientific literature and supplier technical documents did not yield specific, detailed experimental protocols for the application of **3-Isopropoxypropanenitrile** in drug development, such as in the synthesis of targeted therapeutics or in biological assays. Similarly, no information was found linking this compound to specific signaling pathways.

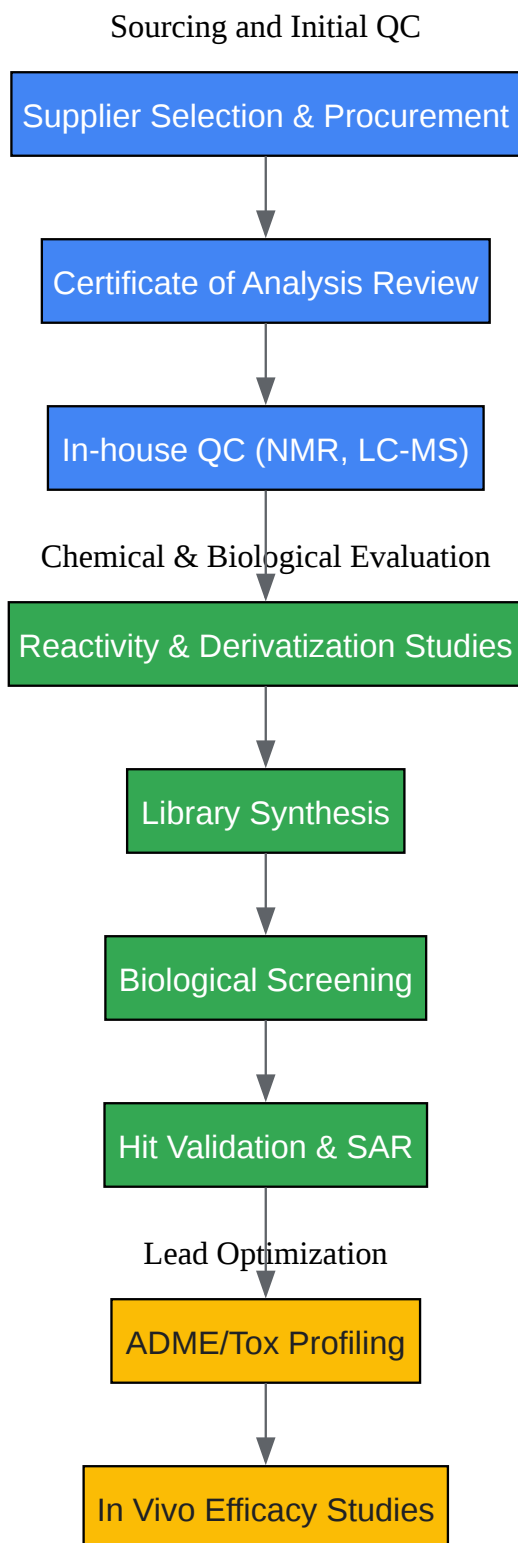
The absence of such data suggests that **3-Isopropoxypropanenitrile** is a relatively underexplored building block in the context of pharmaceutical research. Researchers interested in its potential will likely need to develop their own synthetic methodologies and biological screening assays.

## Potential Applications in Medicinal Chemistry: A Conceptual Framework

While specific examples are lacking, the chemical structure of **3-Isopropoxypropanenitrile** suggests its potential utility as a versatile intermediate. The nitrile group can be hydrolyzed to a

carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic systems, which are common scaffolds in drug molecules. The isopropoxy group can influence physicochemical properties such as lipophilicity and metabolic stability.

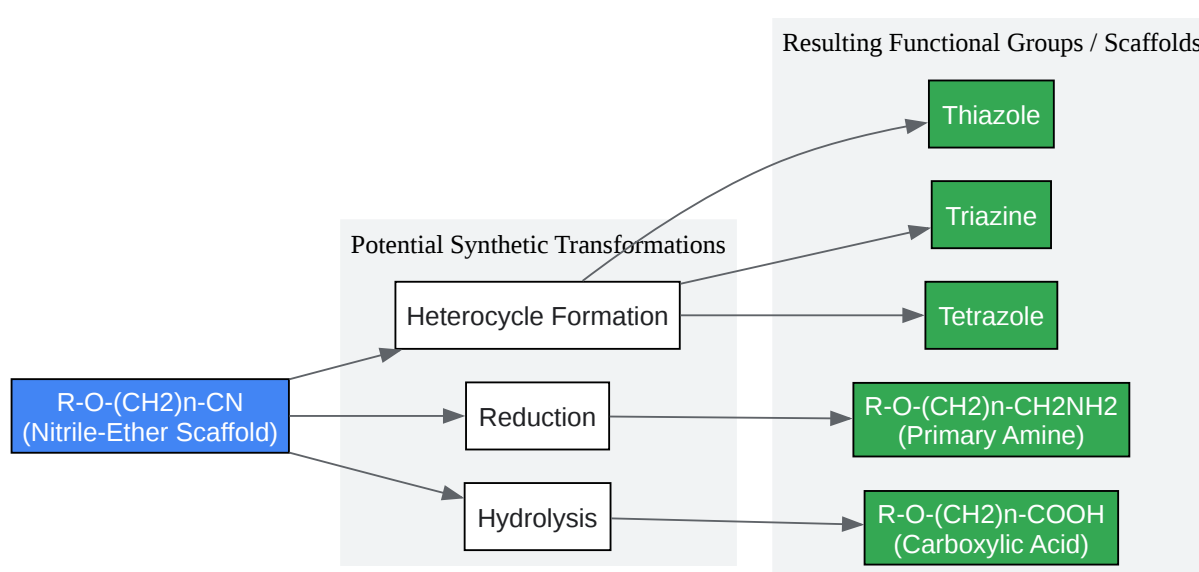
Below is a conceptual workflow for evaluating a chemical intermediate like **3-Isopropoxypropanenitrile** for a drug discovery program.



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Figure 1. A general workflow for the evaluation of a chemical intermediate in a drug discovery program.

The following diagram illustrates the potential synthetic transformations of a generic nitrile-containing ether compound, highlighting its versatility as a building block in medicinal chemistry.



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Figure 2. Potential synthetic utility of a nitrile-ether scaffold in medicinal chemistry.

## Conclusion

**3-Isopropoxypropanenitrile** is a commercially available chemical intermediate with potential for use in organic synthesis and drug discovery. While its current application in the scientific literature appears limited, its functional groups suggest that it could serve as a valuable building block for creating novel molecular architectures. Researchers are encouraged to explore its reactivity and potential biological activities, with the understanding that new synthetic and analytical methods will likely need to be developed. The data and conceptual

frameworks provided in this guide are intended to serve as a starting point for such investigations.

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## References

- 1. 3-Isopropoxypropiononitrile | C<sub>6</sub>H<sub>11</sub>NO | CID 66969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
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